2,4-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide

Description

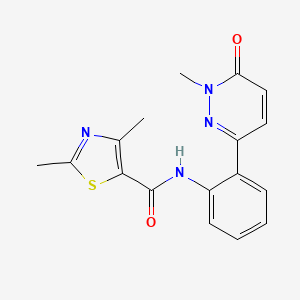

This compound is a thiazole-5-carboxamide derivative featuring a 2,4-dimethyl-substituted thiazole core linked to a phenyl group substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. The thiazole ring and carboxamide group are critical for interactions with biological targets, while the dihydropyridazine substituent introduces unique electronic and steric properties that may influence solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name |

2,4-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-10-16(24-11(2)18-10)17(23)19-13-7-5-4-6-12(13)14-8-9-15(22)21(3)20-14/h4-9H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKPMNUEFFWQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Mode of Action

Similar compounds such as voreloxin, an analog of thiazole, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death.

Biological Activity

The compound 2,4-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide is a member of a diverse class of organic compounds that exhibit significant biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Thiazole ring : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.

- Dihydropyridazine moiety : This component enhances the compound's interaction with biological targets, contributing to its pharmacological profile.

- Carboxamide group : Often associated with increased solubility and bioavailability.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 296.38 g/mol

Anticancer Activity

Research has shown that compounds containing thiazole and pyridazine moieties often exhibit potent anticancer properties. For instance, thiazole derivatives have been reported to possess significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Studies

In vitro studies indicated that This compound demonstrated:

- IC values ranging from 10 to 30 µM against human cancer cell lines.

- Induction of apoptosis in cancer cells, as evidenced by increased annexin V staining.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in determining its biological activity. The following modifications have been shown to enhance activity:

- Substitution on the thiazole ring : Methyl groups at specific positions increase lipophilicity and improve cell membrane permeability.

- Pyridazine modifications : Alterations in the methyl group position significantly affect the binding affinity to target proteins.

The proposed mechanism of action for this compound involves:

- Inhibition of DNA synthesis : Compounds similar to this have been shown to interfere with DNA replication in cancer cells.

- Apoptosis induction : The compound triggers apoptotic pathways by activating caspases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound shares a thiazole-5-carboxamide backbone with several analogues but differs in substituent composition and positioning. Key comparisons include:

Key Observations :

- However, its reduced aromaticity relative to pyridinyl/pyrimidinyl moieties (as in dasatinib) could lower metabolic stability .

- Functional Groups : The carboxamide group in the target compound and dasatinib supports hydrogen bonding, whereas carbohydrazide derivatives () exhibit different pharmacokinetic profiles due to increased polarity .

Comparison :

- The target compound likely follows a similar pathway to ’s analogs but requires specialized reagents for dihydropyridazine incorporation, which may complicate scalability .

- Dasatinib’s synthesis () employs sequential couplings with pyrimidine and piperazine, highlighting the versatility of this scaffold for modular derivatization .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates.

- Step 2 : Cyclize intermediates in DMF with iodine and triethylamine to cleave sulfur and form the thiadiazole core .

- Key factors : Solvent polarity (DMF vs. acetonitrile), catalyst choice (iodine for sulfur cleavage), and reaction time significantly impact yield and purity. For instance, DMF enhances cyclization efficiency, while triethylamine neutralizes acidic byproducts .

Basic: How can structural integrity be confirmed post-synthesis?

Use a combination of analytical techniques:

- 1H/13C NMR : Confirm proton and carbon environments (e.g., thiazole methyl groups at δ ~2.5 ppm, pyridazinone carbonyl at δ ~165 ppm).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages to confirm purity .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Prioritize target-specific assays:

- Antimicrobial : Disk diffusion or broth microdilution against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s hypothesized targets .

Advanced: How can computational methods predict biological target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with proteins (e.g., kinase ATP-binding pockets).

- MD simulations : GROMACS or AMBER can assess binding stability over time (e.g., ligand-protein hydrogen bonds, hydrophobic interactions).

- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends .

Advanced: What strategies optimize solubility and stability for in vivo studies?

- Solubility : Use co-solvents (DMSO/PEG mixtures) or salt formation (e.g., hydrochloride salts).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nanoemulsions or liposomal formulations can enhance bioavailability .

Advanced: How to design SAR studies for this compound?

- Variable substituents : Synthesize analogs with modified thiazole (e.g., 4-fluoro instead of 4-methyl) or pyridazinone groups.

- Activity testing : Compare IC50 values across analogs using dose-response curves.

- Statistical analysis : Apply ANOVA to identify significant structural contributors (e.g., methyl groups enhancing membrane permeability) .

Advanced: What environmental impact assessments are critical?

Follow frameworks like INCHEMBIOL to evaluate:

- Persistence : Hydrolysis/photodegradation studies under simulated environmental conditions.

- Ecotoxicity : Acute toxicity tests on Daphnia magna or zebrafish embryos (LC50/EC50 determination).

- Bioaccumulation : LogP measurements and QSAR predictions for bioaccumulation potential .

Advanced: How to resolve contradictions in biological activity data?

- Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT assay incubation time).

- Orthogonal assays : Confirm antimicrobial activity with both disk diffusion and time-kill assays.

- Meta-analysis : Pool data from multiple studies, adjusting for variables like pH (critical for thiadiazole activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.